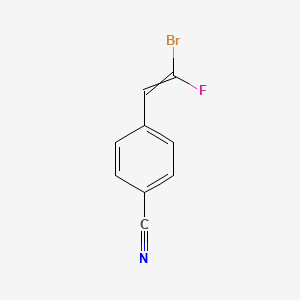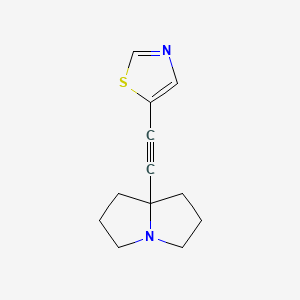
4,4'-(Buta-1,3-diene-1,4-diyl)bis(N,N-dibutylaniline)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,4’-(Buta-1,3-diene-1,4-diyl)bis(N,N-dibutylaniline) is an organic compound characterized by its unique structure, which includes a buta-1,3-diene core linked to two N,N-dibutylaniline groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-(Buta-1,3-diene-1,4-diyl)bis(N,N-dibutylaniline) typically involves the coupling of N,N-dibutylaniline with a buta-1,3-diene derivative. One common method is the palladium-catalyzed cross-coupling reaction, which can be carried out under mild conditions. The reaction generally requires a palladium catalyst, a suitable base, and an inert atmosphere to prevent oxidation .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques, such as column chromatography and recrystallization, is essential to obtain the compound in high purity .
化学反应分析
Types of Reactions
4,4’-(Buta-1,3-diene-1,4-diyl)bis(N,N-dibutylaniline) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields quinone derivatives, while reduction can produce more saturated compounds .
科学研究应用
4,4’-(Buta-1,3-diene-1,4-diyl)bis(N,N-dibutylaniline) has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
作用机制
The mechanism by which 4,4’-(Buta-1,3-diene-1,4-diyl)bis(N,N-dibutylaniline) exerts its effects involves interactions with various molecular targets. The compound can participate in π-π stacking interactions, hydrogen bonding, and other non-covalent interactions. These interactions influence its behavior in different environments and applications .
相似化合物的比较
Similar Compounds
- 4,4’-(Buta-1,3-diyne-1,4-diyl)dibenzaldehyde
- 4,4’-(Buta-1,3-diyne-1,4-diyl)dianiline
- 4,4’-(1,3-butadiyne-1,4-diyl)bis(N,N-diphenylaniline)
Uniqueness
4,4’-(Buta-1,3-diene-1,4-diyl)bis(N,N-dibutylaniline) is unique due to its specific structural features, which confer distinct electronic properties. Its ability to undergo various chemical reactions and form stable derivatives makes it a valuable compound in both research and industrial applications .
属性
CAS 编号 |
647376-77-0 |
|---|---|
分子式 |
C32H48N2 |
分子量 |
460.7 g/mol |
IUPAC 名称 |
N,N-dibutyl-4-[4-[4-(dibutylamino)phenyl]buta-1,3-dienyl]aniline |
InChI |
InChI=1S/C32H48N2/c1-5-9-25-33(26-10-6-2)31-21-17-29(18-22-31)15-13-14-16-30-19-23-32(24-20-30)34(27-11-7-3)28-12-8-4/h13-24H,5-12,25-28H2,1-4H3 |
InChI 键 |
MZUMXPRMSYHXDV-UHFFFAOYSA-N |
规范 SMILES |
CCCCN(CCCC)C1=CC=C(C=C1)C=CC=CC2=CC=C(C=C2)N(CCCC)CCCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-[(2-Chlorophenyl)methyl]-3-(4-methylphenyl)-1H-indazole](/img/structure/B15170309.png)
![2-Bromo-5-{[3,4,5-tris(dodecyloxy)phenyl]ethynyl}pyrazine](/img/structure/B15170325.png)


![6-(2,4-Dichlorophenyl)-4-ethoxypyrido[3,2-d]pyrimidin-2-amine](/img/structure/B15170349.png)


![2-(Azetidin-3-yl)hexahydropyrrolo[1,2-a]pyrazin-6(2H)-one](/img/structure/B15170360.png)





